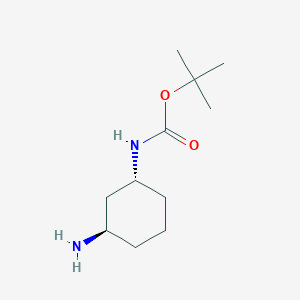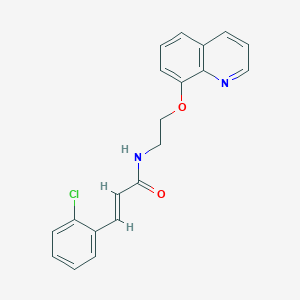
(E)-3-(2-chlorophenyl)-N-(2-(quinolin-8-yloxy)ethyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(2-chlorophenyl)-N-(2-(quinolin-8-yloxy)ethyl)acrylamide is a chemical compound that has been extensively studied for its potential in scientific research applications. This compound is also known as QCA and has been found to have a wide range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Properties
(E)-3-(2-chlorophenyl)-N-(2-(quinolin-8-yloxy)ethyl)acrylamide and its derivatives have been explored for their potential antimicrobial properties. One study synthesized a series of compounds related to this molecule and found significant inhibition of bacterial and fungal growth, indicating the potential of these compounds in antimicrobial applications (Ahmed et al., 2006).
Anti-cancer Properties
Research has also delved into the anti-cancer properties of quinoline derivatives similar to (E)-3-(2-chlorophenyl)-N-(2-(quinolin-8-yloxy)ethyl)acrylamide. A study synthesized and evaluated a series of quinoline acrylamide derivatives for their cytotoxic activity against the breast cancer cell line MCF7. Certain derivatives exhibited higher activity compared to the reference drug, doxorubicin, showcasing the potential of these compounds in cancer treatment (Ghorab & Alsaid, 2015).
Material Science Applications
In the realm of material science, derivatives of (E)-3-(2-chlorophenyl)-N-(2-(quinolin-8-yloxy)ethyl)acrylamide, such as quinolinyl acrylate derivatives, have been studied for their dielectric properties. These compounds exhibit varying dielectric behaviors based on their chemical structure and could be significant in developing materials with specific electrical characteristics (Zeyada et al., 2016).
Chemical Synthesis and Catalysis
The molecule and its related compounds have roles in chemical synthesis and catalysis. For instance, a study detailed a novel tandem annulation process involving N-(o-ethynylaryl)acrylamides, a category to which (E)-3-(2-chlorophenyl)-N-(2-(quinolin-8-yloxy)ethyl)acrylamide belongs, for synthesizing complex chemical structures. This process is significant for diversifying chemical synthesis routes (Liu et al., 2018).
Photophysical Properties
Compounds structurally related to (E)-3-(2-chlorophenyl)-N-(2-(quinolin-8-yloxy)ethyl)acrylamide have been studied for their fluorescent properties, especially in the context of lanthanide complexes. These studies are pivotal for applications in optoelectronics and sensor development (Wu et al., 2008).
Propiedades
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(2-quinolin-8-yloxyethyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2/c21-17-8-2-1-5-15(17)10-11-19(24)22-13-14-25-18-9-3-6-16-7-4-12-23-20(16)18/h1-12H,13-14H2,(H,22,24)/b11-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYPROJZRBPUEW-ZHACJKMWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NCCOC2=CC=CC3=C2N=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NCCOC2=CC=CC3=C2N=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-chlorophenyl)-N-(2-(quinolin-8-yloxy)ethyl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

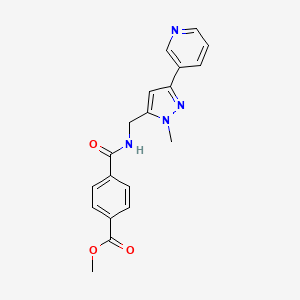
![ethyl 1-methylsulfanyl-N-[(Z)-N-methylsulfonyl-C-phenylcarbonimidoyl]methanimidate](/img/structure/B2404230.png)
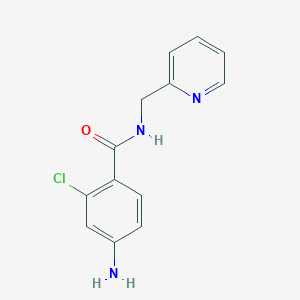
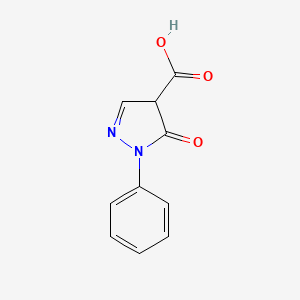
![1-(1,3-Benzodioxol-5-yl)-4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2404233.png)
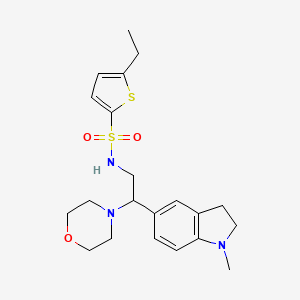
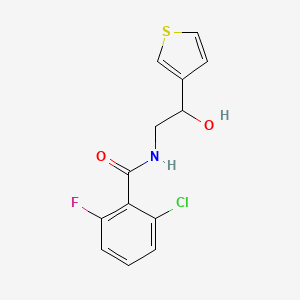
![4-methyl-3-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-5-[(4-phenoxybutyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B2404238.png)
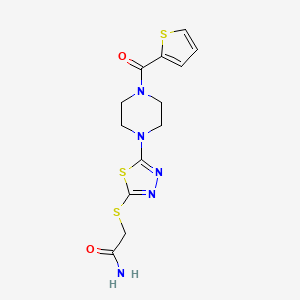
![3-(3,4-dimethoxyphenyl)-2-((2-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2404242.png)
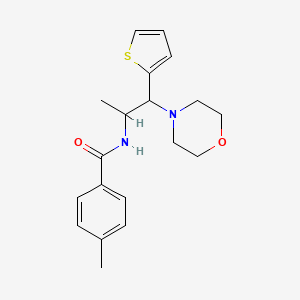
![2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-phenylacetamide](/img/structure/B2404247.png)

